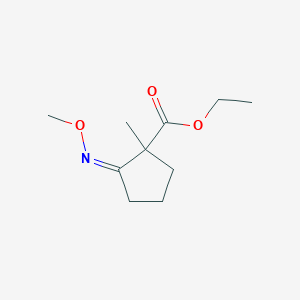![molecular formula C15H8Cl3N3O5S B13794893 3,5-Dichloro-2-[(2-chloro-4-nitrobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13794893.png)
3,5-Dichloro-2-[(2-chloro-4-nitrobenzoyl)carbamothioylamino]benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Dichloro-2-[(2-chloro-4-nitrobenzoyl)carbamothioylamino]benzoic acid is a complex organic compound characterized by its unique structure, which includes multiple chloro and nitro groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dichloro-2-[(2-chloro-4-nitrobenzoyl)carbamothioylamino]benzoic acid typically involves multiple steps, starting with the chlorination of benzoic acid derivatives. The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride. Subsequent steps may involve nitration, amidation, and thiolation reactions to introduce the nitro, amide, and thio groups, respectively.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are essential to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
3,5-Dichloro-2-[(2-chloro-4-nitrobenzoyl)carbamothioylamino]benzoic acid can undergo various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chloro groups can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride are frequently used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro groups typically yields amines, while substitution reactions can produce various derivatives depending on the nucleophile.
Aplicaciones Científicas De Investigación
3,5-Dichloro-2-[(2-chloro-4-nitrobenzoyl)carbamothioylamino]benzoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may have potential as enzyme inhibitors or probes for studying biological pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure may interact with specific biological targets.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of 3,5-Dichloro-2-[(2-chloro-4-nitrobenzoyl)carbamothioylamino]benzoic acid involves its interaction with molecular targets such as enzymes or receptors. The chloro and nitro groups can participate in various interactions, including hydrogen bonding and hydrophobic interactions, which can modulate the activity of the target molecules. The specific pathways involved depend on the biological context and the nature of the target.
Comparación Con Compuestos Similares
Similar Compounds
3,5-Dichlorobenzoic acid: A simpler compound with similar chloro groups but lacking the nitro and amide functionalities.
2-Chloro-4-nitrobenzoic acid: Contains similar nitro and chloro groups but lacks the complex amide and thio functionalities.
3,5-Dichloro-4-hydroxybenzoic acid: Similar chloro groups but with a hydroxy group instead of the nitro and amide groups.
Uniqueness
3,5-Dichloro-2-[(2-chloro-4-nitrobenzoyl)carbamothioylamino]benzoic acid is unique due to its combination of chloro, nitro, amide, and thio groups, which confer distinct chemical and biological properties. This complexity allows for a wide range of interactions and applications that simpler compounds cannot achieve.
Propiedades
Fórmula molecular |
C15H8Cl3N3O5S |
|---|---|
Peso molecular |
448.7 g/mol |
Nombre IUPAC |
3,5-dichloro-2-[(2-chloro-4-nitrobenzoyl)carbamothioylamino]benzoic acid |
InChI |
InChI=1S/C15H8Cl3N3O5S/c16-6-3-9(14(23)24)12(11(18)4-6)19-15(27)20-13(22)8-2-1-7(21(25)26)5-10(8)17/h1-5H,(H,23,24)(H2,19,20,22,27) |
Clave InChI |
YAOUUZXEVUQPRT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1[N+](=O)[O-])Cl)C(=O)NC(=S)NC2=C(C=C(C=C2Cl)Cl)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![methyl (2S)-2-(1,1-dioxo-3,6-dihydrothiazin-2-yl)-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoate](/img/structure/B13794832.png)





![[1-(4-bromo-2-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methanol](/img/structure/B13794854.png)





